Acetamide, N-[(1R)-1-(1-naphthalenyl)ethyl]-
Overview
Description
Acetamide, N-[(1R)-1-(1-naphthalenyl)ethyl]- is an organic compound with the molecular formula C14H15NO and a molecular weight of 213.27 g/mol . It is also known by other names such as R-N-Acetyl-α-(1-naphthyl)ethylamine . This compound is characterized by the presence of an acetamide group attached to a naphthalene ring, making it a significant molecule in various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-[(1R)-1-(1-naphthalenyl)ethyl]- typically involves the reaction of 1-naphthylamine with acetic anhydride under controlled conditions. The reaction proceeds as follows:
- Dissolve 1-naphthylamine in a suitable solvent such as ethanol.
- Add acetic anhydride dropwise to the solution while maintaining the temperature at around 0-5°C.
- Stir the reaction mixture for several hours to ensure complete reaction.
- The product is then isolated by filtration and purified through recrystallization .
Industrial Production Methods
On an industrial scale, the production of Acetamide, N-[(1R)-1-(1-naphthalenyl)ethyl]- follows similar synthetic routes but with optimized reaction conditions to enhance yield and purity. Large-scale reactors and continuous flow systems are employed to maintain consistent reaction conditions and efficient product isolation.
Chemical Reactions Analysis
Types of Reactions
Acetamide, N-[(1R)-1-(1-naphthalenyl)ethyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding naphthoquinones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Naphthoquinones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Acetamide, N-[(1R)-1-(1-naphthalenyl)ethyl]- finds applications in several scientific research fields:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Acetamide, N-[(1R)-1-(1-naphthalenyl)ethyl]- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
- Acetamide, N-1-naphthyl-
- N-α-Naphthylacetamide
- N-Acetyl-1-naphthylamine
- 1-Acetamidonaphthalene
Uniqueness
Acetamide, N-[(1R)-1-(1-naphthalenyl)ethyl]- is unique due to its specific structural configuration, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
N-[(1R)-1-naphthalen-1-ylethyl]acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO/c1-10(15-11(2)16)13-9-5-7-12-6-3-4-8-14(12)13/h3-10H,1-2H3,(H,15,16)/t10-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFWQKLFRYNTMOB-SNVBAGLBSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC2=CC=CC=C21)NC(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=CC2=CC=CC=C21)NC(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10357375 | |
Record name | Acetamide, N-[(1R)-1-(1-naphthalenyl)ethyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10357375 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51117-53-4 | |
Record name | Acetamide, N-[(1R)-1-(1-naphthalenyl)ethyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10357375 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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